molecular formula C11H11N2+ B13423438 1-Methyl-4-(pyridin-4-yl)pyridinium

1-Methyl-4-(pyridin-4-yl)pyridinium

Cat. No.: B13423438
M. Wt: 171.22 g/mol
InChI Key: PFFANLXVTHIIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Bipyridinium, 1-methyl- is a quaternary ammonium compound that belongs to the family of bipyridinium salts, commonly known as viologens. These compounds are characterized by their ability to undergo reversible redox reactions, making them valuable in various scientific and industrial applications. The 1-methyl derivative of 4,4’-bipyridinium is particularly notable for its electrochemical properties and its role in the development of redox-active materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-bipyridinium, 1-methyl- typically involves the quaternization of 4,4’-bipyridine with methylating agents. One common method is the reaction of 4,4’-bipyridine with methyl iodide in an aprotic solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with a suitable counterion, such as chloride or bromide .

Industrial Production Methods

On an industrial scale, the production of 4,4’-bipyridinium, 1-methyl- can be achieved through continuous flow processes that allow for efficient quaternization and purification. The use of automated systems and optimized reaction conditions ensures high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 4,4’-bipyridinium, 1-methyl- involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it an effective mediator in electron transfer processes. In biological systems, it can interfere with the electron transport chain, leading to the production of reactive oxygen species . In industrial applications, its redox properties are harnessed for energy storage and conversion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bipyridinium, 1-methyl- is unique due to its specific electrochemical properties and its ability to form stable reduced species. This makes it particularly valuable in applications requiring precise control of redox states, such as in electrochromic devices and redox flow batteries .

Properties

IUPAC Name

1-methyl-4-pyridin-4-ylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N2/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10/h2-9H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFANLXVTHIIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.